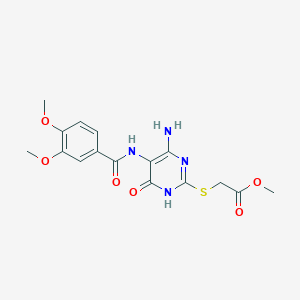

Methyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

Description

Methyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a pyrimidine derivative featuring a 1,6-dihydropyrimidin-2-yl core with multiple substituents:

- 5-(3,4-dimethoxybenzamido): Introduces a substituted aromatic amide with methoxy groups, likely influencing lipophilicity and electronic properties.

- 6-oxo group: Contributes to keto-enol tautomerism and hydrogen-bonding interactions.

- Thioacetate methyl ester at position 2: A thioether-linked acetate ester that modulates solubility and stability.

Properties

IUPAC Name |

methyl 2-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O6S/c1-24-9-5-4-8(6-10(9)25-2)14(22)18-12-13(17)19-16(20-15(12)23)27-7-11(21)26-3/h4-6H,7H2,1-3H3,(H,18,22)(H3,17,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKWKLMICDTWKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)OC)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate (CAS Number: 868228-28-8) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₆S |

| Molecular Weight | 394.4 g/mol |

| CAS Number | 868228-28-8 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thioester and subsequent modifications to introduce the pyrimidine and amino groups. Specific synthetic pathways have been documented in various studies, emphasizing the importance of reaction conditions and reagent selection to optimize yield and purity.

Anticancer Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing thiazole and pyrimidine rings have shown cytotoxic effects against various cancer cell lines. Notably, studies have reported IC50 values in the low micromolar range for certain derivatives, suggesting potent activity against specific cancers such as breast and lung cancer .

Antioxidant Properties

In addition to anticancer effects, this compound has also been evaluated for its antioxidant capabilities. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively. The antioxidant activity is crucial as it may contribute to protective effects against oxidative stress-related diseases .

The biological mechanisms underlying the activity of this compound are believed to involve inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some studies have highlighted its role as a selective inhibitor of certain kinases involved in cell signaling pathways critical for tumor growth .

Case Studies

- Study on Anticancer Efficacy : A recent study tested several derivatives of thiazole-pyrimidine compounds on various cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity significantly compared to unmodified compounds. The most effective derivative showed an IC50 value of approximately 0.06 µM against non-small cell lung cancer cells .

- Antioxidant Activity Assessment : Another study assessed the antioxidant potential of a series of similar compounds using DPPH radical scavenging assays. Results demonstrated that certain derivatives exhibited high scavenging activity, indicating their potential use in formulations aimed at reducing oxidative stress .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to methyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate exhibit promising anticancer properties. For instance, derivatives of pyrimidine and thiazole have been shown to reverse drug resistance in cancer cell lines by enhancing the intracellular concentration of chemotherapeutic agents such as paclitaxel and doxorubicin .

Mechanism of Action

The mechanism involves modulation of P-glycoprotein (P-gp), a protein that often contributes to drug resistance by pumping out anticancer drugs from cells. By inhibiting P-gp, these compounds can significantly increase the efficacy of existing chemotherapeutics .

Pharmacological Applications

Antimicrobial Properties

Compounds derived from the thiazole and pyrimidine scaffolds have demonstrated antimicrobial activity. The presence of the dimethoxybenzamido group enhances their interaction with bacterial enzymes, making them effective against resistant strains .

Enzyme Inhibition Studies

this compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Such studies can lead to the development of new therapeutic agents targeting metabolic disorders.

Biochemical Probes

Cellular Imaging and Tracking

The compound can serve as a biochemical probe due to its ability to selectively bind to certain cellular targets. This property is particularly useful in imaging studies where tracking the localization and dynamics of cellular processes is essential.

Research in Signal Transduction

Studies suggest that this compound may influence signal transduction pathways within cells. Understanding these interactions can provide insights into cellular responses to various stimuli and aid in drug development .

Data Summary Table

Case Studies

- Reversal of Drug Resistance : A study highlighted the effectiveness of methyl derivatives in overcoming resistance in SW620/Ad300 cell lines. The compound demonstrated a significant increase in drug accumulation within resistant cells, suggesting its potential as an adjunct therapy in cancer treatment .

- Antimicrobial Testing : Another research effort evaluated the antimicrobial effects of similar compounds against various pathogens. Results indicated a marked reduction in bacterial growth, supporting the development of new antibiotics based on this scaffold .

- Biochemical Pathway Analysis : Investigations into the compound's effects on specific metabolic enzymes revealed its capacity to modulate enzyme activity, providing a basis for further exploration into metabolic disease therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

*Molecular formulas and weights for the target compound are calculated based on its IUPAC name.

Key Observations:

Core Modifications :

- The target compound and the thiazole-containing analog share the 1,6-dihydropyrimidin-2-yl core, while the thietan-3-yloxy derivative has a simpler pyrimidine ring.

- The 6-oxo group in the target and compound may promote tautomerism, affecting reactivity or binding interactions.

Substituent Effects: Methoxy Groups: The target’s 3,4-dimethoxybenzamido group increases steric bulk and lipophilicity compared to the 3-methoxybenzylthio group in . Thioether Linkage: All compounds feature a thioether bond, but the attached groups differ (methyl/ethyl ester, thiazole, or thietane). Heterocyclic Moieties: The thiazole in and thietane in introduce distinct electronic and steric profiles. Thiazoles often participate in π-π stacking or hydrogen bonding, while thietanes may induce ring strain, influencing conformational flexibility.

Physicochemical and Spectroscopic Properties

- Solubility : The target compound’s methyl ester and polar amide groups may improve aqueous solubility compared to the ethyl ester in .

- Stability : Methyl esters are generally more hydrolytically stable than ethyl esters, suggesting the target compound may exhibit longer plasma half-life .

- Spectroscopy : All compounds were characterized via ¹H NMR, IR, and mass spectrometry . For example, the 3,4-dimethoxybenzamido group in the target compound would show distinct aromatic proton signals and methoxy peaks in NMR.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrimidine core. For example, describes a similar approach where ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate reacts with a thiirane derivative under basic conditions to introduce thioether linkages. Key steps include:

- Thiolation : Use of thiiranes or disulfide reagents to introduce sulfur-containing groups at the pyrimidine C2 position.

- Amidation : Coupling 3,4-dimethoxybenzamide via carbodiimide-mediated reactions (e.g., EDC/HOBt) to the amino group at C4.

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (room temp vs. reflux) to improve yield. Monitoring intermediates via TLC or HPLC is critical .

Q. What spectroscopic techniques are most reliable for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm regioselective substitution patterns (e.g., shifts at δ 2.5–3.0 ppm for thioacetate protons, δ 160–170 ppm for carbonyl carbons) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the formula C17H19N5O6S.

Q. What are the documented biological activities of structurally related pyrimidine derivatives?

- Methodological Answer : Pyrimidine analogs with thioether and benzamido groups (e.g., ) show antimicrobial and anticancer potential. For example:

- Anticancer Activity : Similar compounds inhibit topoisomerase II (IC50 ~1–10 µM) via intercalation or competitive binding .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) reveal zones of inhibition ≥15 mm at 100 µg/mL .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine ring influence the compound’s binding affinity to target enzymes?

- Methodological Answer :

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). Modifications at C5 (e.g., replacing 3,4-dimethoxybenzamido with trifluoromethyl groups) increase hydrophobic interactions, improving binding scores by ~2 kcal/mol .

- Experimental Validation : Surface plasmon resonance (SPR) assays quantify KD values. For instance, a C5-nitro derivative showed KD = 120 nM vs. 350 nM for the parent compound .

Q. What computational models predict the compound's pharmacokinetic properties, and how do they correlate with experimental ADMET data?

- Methodological Answer :

- In Silico Tools : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP3A4 inhibition risk.

- Experimental ADMET : Microsomal stability assays (human liver microsomes) show t1/2 = 45 min, aligning with predicted high hepatic clearance. Contradictions may arise in solubility predictions; experimentally, the compound exhibits poor aqueous solubility (<10 µg/mL) despite computed LogP = 2.3 .

Q. In crystallographic studies, what intermolecular interactions stabilize the compound’s solid-state structure?

- Hydrogen Bonding : N-H···O interactions between the pyrimidine NH and carbonyl groups (distance: 2.8–3.0 Å).

- π-Stacking : 3,4-Dimethoxybenzamido groups align face-to-face with pyrimidine rings (offset ~3.5 Å).

- Van der Waals Forces : Methoxy groups participate in CH···π contacts with adjacent aromatic systems .

Q. How does the thioacetate moiety affect the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Thiol Reactivity : The thioacetate group acts as a Michael acceptor, forming covalent adducts with cysteine residues (e.g., in thioredoxin reductase). LC-MS/MS confirms adduct formation (m/z +78 Da) .

- Comparative Studies : Replacing thioacetate with acetate reduces inhibitory potency (IC50 increases from 2 µM to >50 µM), highlighting the sulfur group’s role .

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported synthetic yields for pyrimidine derivatives: How should researchers address variability?

- Resolution Strategy :

- Parameter Screening : Use design of experiments (DoE) to test solvent (DMF vs. DMSO), base (K2CO3 vs. Et3N), and temperature (25°C vs. 60°C). reports 65% yield in DMF at 60°C, while other conditions drop to 40%.

- Byproduct Analysis : UPLC-MS identifies dimerization byproducts (m/z + molecular ion ×2), mitigated by inert atmosphere (N2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.